molecular formula C7H12Cl2N2O B6610973 2-(pyrrolidin-3-yl)-1,3-oxazole dihydrochloride CAS No. 2866307-25-5

2-(pyrrolidin-3-yl)-1,3-oxazole dihydrochloride

Cat. No.: B6610973
CAS No.: 2866307-25-5
M. Wt: 211.09 g/mol
InChI Key: LATWTWKVDFWFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-3-yl)-1,3-oxazole dihydrochloride, also known as OXD, is a synthetic compound that has been used in a variety of scientific research applications. OXD is a heterocyclic compound that contains both a pyrrolidine and oxazole ring, and is a derivative of the amino acid lysine. OXD has been used in studies of pharmacology, neurochemistry, and biochemistry, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

2-(pyrrolidin-3-yl)-1,3-oxazole dihydrochloride has been used in a variety of scientific research applications, including pharmacology, neurochemistry, and biochemistry. This compound has been found to have a variety of biochemical and physiological effects, and has been used in studies of drug metabolism, receptor binding, and enzyme inhibition. This compound has also been used in studies of neuronal development and plasticity, and has been found to have potential therapeutic applications in the treatment of neurological disorders.

Mechanism of Action

The exact mechanism of action of 2-(pyrrolidin-3-yl)-1,3-oxazole dihydrochloride is not fully understood, but it is believed to interact with the CNS (central nervous system) by modulating neurotransmitter release. This compound has been found to inhibit the reuptake of serotonin, dopamine, and norepinephrine, and has also been found to increase levels of GABA (gamma-aminobutyric acid) in the brain. This compound has also been found to have an effect on the activity of several enzymes, including MAO (monoamine oxidase) and COMT (catechol-O-methyltransferase).
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including modulating neurotransmitter release, inhibiting the reuptake of serotonin, dopamine, and norepinephrine, and increasing levels of GABA in the brain. This compound has also been found to have an effect on the activity of several enzymes, including MAO and COMT. This compound has also been found to have an effect on the expression of several genes involved in neuronal development and plasticity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(pyrrolidin-3-yl)-1,3-oxazole dihydrochloride in lab experiments include its relatively simple synthesis, low cost, and wide range of biochemical and physiological effects. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using this compound in lab experiments, including its low solubility in water, which can make it difficult to accurately measure concentrations. This compound is also not approved for human use, so its use in lab experiments must be done with caution.

Future Directions

For 2-(pyrrolidin-3-yl)-1,3-oxazole dihydrochloride research include exploring the potential therapeutic applications of this compound in the treatment of neurological disorders, as well as further examining its effects on gene expression and enzyme activity. Additionally, further research into the mechanism of action of this compound may provide insight into its potential therapeutic applications. Additionally, further research into the synthesis of this compound may lead to the development of more efficient and cost-effective methods of production. Finally, further research into the safety and toxicity of this compound may lead to its approval for human use.

Synthesis Methods

The synthesis of 2-(pyrrolidin-3-yl)-1,3-oxazole dihydrochloride is relatively simple and involves the reaction of lysine with acetic anhydride in the presence of pyridine. This reaction yields a pyrrolidine-3-carboxylic acid derivative, which can then be converted to this compound by treatment with hydrochloric acid. The synthesis of this compound can be completed in a few steps and is relatively inexpensive, making it an attractive target for scientific research.

Properties

IUPAC Name

2-pyrrolidin-3-yl-1,3-oxazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-2-8-5-6(1)7-9-3-4-10-7;;/h3-4,6,8H,1-2,5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATWTWKVDFWFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=CO2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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